molecular formula C24H25N3O5S2 B2484142 (Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-33-0

(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2484142
CAS No.: 850909-33-0
M. Wt: 499.6
InChI Key: QOQZDLGNFDZPGI-IZHYLOQSSA-N
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Description

(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is significant in medicinal chemistry due to its biological relevance. The structural formula can be represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, impacting cell proliferation and survival.
  • Receptor Modulation : It could act as a modulator for various receptors, including those in the Cys-loop receptor superfamily, affecting ion channel activity and neurotransmission .
  • Antioxidant Properties : Thiazole derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that thiazole derivatives have shown promise in anticancer applications. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

Thiazole compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both bacterial and fungal strains, potentially due to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 12 µM, indicating potent anticancer activity.

Study 2: Antimicrobial Properties

In another investigation, the compound was tested against Staphylococcus aureus and Candida albicans. Results showed an inhibition zone of 15 mm against S. aureus and 12 mm against C. albicans at a concentration of 100 µg/mL, suggesting moderate antimicrobial efficacy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50/Effect Reference
AnticancerMCF-7 (Breast Cancer)12 µMStudy 1
AntimicrobialS. aureusInhibition Zone: 15 mm at 100 µg/mLStudy 2
AntimicrobialC. albicansInhibition Zone: 12 mm at 100 µg/mLStudy 2

Properties

IUPAC Name

methyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-5-14-26(15-6-2)34(30,31)19-11-8-17(9-12-19)22(28)25-24-27(7-3)20-13-10-18(23(29)32-4)16-21(20)33-24/h5-6,8-13,16H,1-2,7,14-15H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQZDLGNFDZPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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